molecular formula C10H11N3O5 B4552888 N'-(methoxyacetyl)-3-nitrobenzohydrazide

N'-(methoxyacetyl)-3-nitrobenzohydrazide

Cat. No.: B4552888
M. Wt: 253.21 g/mol
InChI Key: FKPSLYGJAZJPKN-UHFFFAOYSA-N
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Description

N'-(methoxyacetyl)-3-nitrobenzohydrazide is a useful research compound. Its molecular formula is C10H11N3O5 and its molecular weight is 253.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 253.06987046 g/mol and the complexity rating of the compound is 328. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibiotic and Antimicrobial Activity

  • Preliminary studies on the antibiotic activity of new acylsemicarbazides and acylthiosemicarbazides indicated that derivatives with certain substituents showed good antibacterial and antifungal activities (Barbosa et al., 1990).
  • Synthesis and in vitro antimicrobial evaluation of 3-ethoxy-4-hydroxybenzylidene/4-nitrobenzylidene hydrazides demonstrated that compounds with specific substituents on the phenyl ring exhibited significant antimicrobial activities (Kumar et al., 2011).

Corrosion Inhibition

  • N-Phenyl-benzamide derivatives, including those with methoxy and nitro substituents, were shown to effectively inhibit acidic corrosion of mild steel. Computational and experimental studies revealed that methoxy substituents enhance inhibition efficiency (Mishra et al., 2018).

Polymer and Materials Science

  • o-Nitrobenzyl alcohol derivatives have been identified as versatile in polymer chemistry for altering polymer properties through irradiation, indicating significant utility in photodegradable hydrogels and other applications (Zhao et al., 2012).

Biocatalysis

  • The bioelectrochemical reduction of nitrobenzene to aniline demonstrated efficient conversion using a microbial catalyzed cathode, highlighting a potential environmental remediation application (Wang et al., 2011).

Antibacterial Activity and Synthesis

  • N'-(2-Methoxybenzylidene)-4-hydroxybenzohydrazide and N'-(4-Nitrobenzylidene)-4-hydroxybenzohydrazide were synthesized and shown to exhibit antimicrobial activity against Escherichia coli and Bacillus subtilis, providing insights into the design of novel antibacterial agents (Suzana et al., 2017).

Properties

IUPAC Name

N'-(2-methoxyacetyl)-3-nitrobenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O5/c1-18-6-9(14)11-12-10(15)7-3-2-4-8(5-7)13(16)17/h2-5H,6H2,1H3,(H,11,14)(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPSLYGJAZJPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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